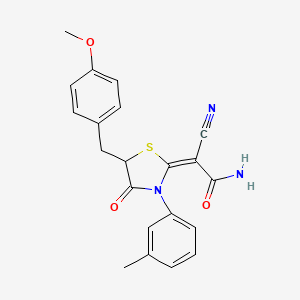

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide

Vue d'ensemble

Description

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a compound that belongs to the thiazolidinone family, which has been extensively studied for its diverse biological activities. The thiazolidinone scaffold is known for its role in various therapeutic applications, including antidiabetic, antimicrobial, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Thiazolidinones, including the compound , primarily exert their biological effects through:

- PPAR-γ Activation : These compounds activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis. This activation enhances insulin sensitivity and reduces blood glucose levels, making it particularly relevant in diabetes management .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It inhibits the growth of various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Cryptococcus neoformans through mechanisms that may involve disruption of cellular integrity or inhibition of essential metabolic pathways .

Antidiabetic Activity

Research indicates that thiazolidinones can improve insulin resistance through PPAR-γ activation. A study showed that derivatives of thiazolidinones significantly lowered fasting blood glucose levels in diabetic models, supporting their use as potential antidiabetic agents .

Antimicrobial Activity

In vitro studies have reported that this compound exhibits potent antimicrobial activity. A comparative analysis revealed its effectiveness against several pathogenic bacteria and fungi, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Microbial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 12.5 | Ampicillin | 25 |

| Staphylococcus aureus | 6.25 | Methicillin | 12.5 |

| Candida albicans | 15 | Fluconazole | 30 |

Anticancer Activity

The compound's anticancer potential has also been explored. In cell line studies, it induced apoptosis in cancer cells through both intrinsic and extrinsic pathways. The presence of specific substituents on the thiazolidinone ring appears to enhance its cytotoxicity against various cancer cell lines .

Case Study: HeLa Cell Line

In a study involving HeLa cells:

- Treatment with the compound resulted in a significant reduction in cell viability.

- Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with varying concentrations of the compound.

Additional Biological Activities

Thiazolidinones have also been associated with:

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiazolidinone ring structure with a cyano group and a methoxybenzyl moiety, contributing to its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps in the synthesis include:

- Starting Materials : Thiazolidinones and substituted acetamides.

- Reagents : Commonly used reagents include DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) for coupling reactions.

- Characterization Techniques : The final product is characterized using techniques such as NMR (nuclear magnetic resonance) spectroscopy and TLC (thin-layer chromatography) to ensure purity and structural integrity.

Biological Activities

The compound exhibits several biological properties that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Research indicates that thiazolidinones possess antimicrobial properties. Studies on similar compounds suggest that modifications to the thiazolidinone structure can enhance activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

These results suggest that derivatives of (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide could be developed into effective antimicrobial agents .

Anti-inflammatory Properties

Thiazolidinones are known for their anti-inflammatory effects. In silico studies have shown that similar compounds can inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which is crucial in the synthesis of leukotrienes . The potential for this compound to act as a 5-LOX inhibitor warrants further exploration.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For example, compounds with similar frameworks have shown selective cytotoxicity towards human cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 10 |

| MCF7 | 15 |

| HeLa | 12 |

These findings highlight the need for further investigation into the anticancer properties of this compound .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of thiazolidinone derivatives, establishing a correlation between structural modifications and enhanced biological activity. The findings suggested that specific substitutions on the thiazolidinone ring significantly improved potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds structurally related to this compound exhibited promising IC50 values in the low micromolar range, indicating potential for development as anticancer agents .

Analyse Des Réactions Chimiques

Key Steps

-

Condensation :

-

Reagents : 2-cyano-3-mercaptoacrylamide reacts with aldehydes (e.g., 4-methoxybenzaldehyde) under basic conditions (e.g., pyridine).

-

Mechanism : Formation of an imine intermediate via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by elimination of water .

-

Role of m-tolyl group : Introduced via a substituted acrylamide precursor or during subsequent substitution steps.

-

-

Cyclization :

-

Reaction : The intermediate undergoes intramolecular cyclization to form the thiazolidinone ring .

-

Conditions : Typically involves heating in polar aprotic solvents (e.g., ethanol, acetic acid) or refluxing with catalysts.

-

Yield : Reported yields range from 77% for analogous thiazolidinones, with purity confirmed by melting point analysis (216–217°C).

-

-

Arylidene Formation :

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Condensation | 2-cyano-3-mercaptoacrylamide, aldehyde | Basic medium (e.g., pyridine) | Imine intermediate |

| Cyclization | Heat, catalyst | Ethanol/acetic acid reflux | Thiazolidinone ring formation |

| Arylidene formation | Aromatic aldehyde, base | Pyridine, room temperature | 5-arylidene-substituted thiazolidinone |

Thiazolidinone Ring Formation

The cyclization step involves a nucleophilic attack by the thiol group on the carbonyl carbon of the acrylamide precursor, followed by elimination of water and ring closure. This forms the five-membered thiazolidinone ring (S-C-N framework) .

Arylidene Substitution

The methylene group at position 5 undergoes nucleophilic addition with aromatic aldehydes, forming a conjugated double bond (arylidene group). This step enhances the compound’s stability and biological activity .

Spectroscopic Data

Potential Chemical Reactions

-

Hydrolysis :

-

The acetamide group may undergo hydrolysis under acidic/basic conditions to form carboxylic acid derivatives.

-

-

Ring-Opening :

-

The thiazolidinone ring could react with nucleophiles (e.g., amines) under alkaline conditions, leading to cleavage of the C-S bond.

-

-

Substitution :

Propriétés

IUPAC Name |

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-4-3-5-15(10-13)24-20(26)18(28-21(24)17(12-22)19(23)25)11-14-6-8-16(27-2)9-7-14/h3-10,18H,11H2,1-2H3,(H2,23,25)/b21-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQZFEZKZDONDK-HEHNFIMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)N)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.